![molecular formula C11H16N2O3S B7589466 2-[Methyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]butanoic acid](/img/structure/B7589466.png)
2-[Methyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]butanoic acid
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Overview
Description
2-[Methyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]butanoic acid, also known as MTAA, is a synthetic compound that has been widely used in scientific research. It is a derivative of the amino acid leucine and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
2-[Methyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]butanoic acid inhibits protein synthesis by binding to the aminoacyl-tRNA synthetase enzyme, which is responsible for attaching specific amino acids to their respective tRNA molecules. By inhibiting this enzyme, 2-[Methyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]butanoic acid prevents the incorporation of specific amino acids into newly synthesized proteins.
Biochemical and Physiological Effects:
2-[Methyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]butanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and has been proposed as a potential anticancer agent. 2-[Methyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]butanoic acid has also been shown to have an effect on the immune system, specifically on the production of certain cytokines. In addition, 2-[Methyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]butanoic acid has been shown to have an effect on the metabolism of certain amino acids, such as leucine.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[Methyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]butanoic acid in lab experiments is its specificity. Because it targets a specific enzyme involved in protein synthesis, it can be used to study the role of specific amino acids in protein synthesis. However, one of the limitations of using 2-[Methyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]butanoic acid is its potential toxicity. It has been shown to be toxic to certain cell lines at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving 2-[Methyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]butanoic acid. One area of research is the development of new derivatives of 2-[Methyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]butanoic acid that may have improved efficacy or reduced toxicity. Another area of research is the study of the role of specific amino acids in protein synthesis using 2-[Methyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]butanoic acid as a tool. Additionally, the potential anticancer properties of 2-[Methyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]butanoic acid could be further explored in preclinical and clinical studies.
Synthesis Methods
2-[Methyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]butanoic acid can be synthesized by a multistep process that involves the reaction of several different chemicals. The first step involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methylglycine ethyl ester to form the corresponding amide. The final step involves the reaction of the amide with butyric anhydride to form the desired product, 2-[Methyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]butanoic acid.
Scientific Research Applications
2-[Methyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]butanoic acid has been used in a variety of scientific research applications. One of the most common uses of 2-[Methyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]butanoic acid is in the study of protein synthesis. It has been shown to be an effective inhibitor of protein synthesis in vitro and has been used to study the role of specific amino acids in protein synthesis. 2-[Methyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]butanoic acid has also been used in the study of the regulation of protein synthesis in response to different stimuli such as amino acid deprivation.
properties
IUPAC Name |
2-[methyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-4-9(11(15)16)13(3)10(14)5-8-6-17-7(2)12-8/h6,9H,4-5H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOTWLHJTJOIER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C)C(=O)CC1=CSC(=N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]butanoic acid |
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